molecular formula C9H11N3 B1619924 3-(2-Phenylhydrazino)propiononitrile CAS No. 26955-79-3

3-(2-Phenylhydrazino)propiononitrile

Cat. No.: B1619924
CAS No.: 26955-79-3
M. Wt: 161.2 g/mol
InChI Key: OVNYWIYYPXSYKH-UHFFFAOYSA-N
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Description

3-(2-Phenylhydrazino)propiononitrile is an organic compound with the molecular formula C9H11N3 and a molecular weight of 161.2 g/mol It is characterized by the presence of a phenylhydrazine group attached to a propiononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylhydrazino)propiononitrile typically involves the reaction of phenylhydrazine with acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylhydrazino)propiononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylhydrazine oxides, while substitution reactions can produce various substituted propiononitriles .

Scientific Research Applications

3-(2-Phenylhydrazino)propiononitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Phenylhydrazino)propiononitrile involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. The phenylhydrazine group is particularly reactive, allowing the compound to form stable complexes with other molecules. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a phenylhydrazine group and a propiononitrile moiety. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-(2-phenylhydrazinyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-7-4-8-11-12-9-5-2-1-3-6-9/h1-3,5-6,11-12H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNYWIYYPXSYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181442
Record name 3-(2-Phenylhydrazino)propiononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26955-79-3
Record name 3-(2-Phenylhydrazinyl)propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26955-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Phenylhydrazino)propiononitrile
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Record name 3-(2-Phenylhydrazino)propiononitrile
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Record name 3-(2-phenylhydrazino)propiononitrile
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Record name 3-(2-Phenylhydrazino)propiononitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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